1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers
Description
The compound 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic carboxylic acid featuring a pyrazole ring substituted at position 1 with a 3-[(Boc)amino]cyclobutyl group and a carboxylic acid moiety at position 4. The cyclobutyl group introduces a stereogenic center at the 3-position, resulting in a mixture of diastereomers. This structural complexity is significant for applications in medicinal chemistry, where such compounds are often intermediates in drug synthesis . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-9-4-10(5-9)16-7-8(6-14-16)11(17)18/h6-7,9-10H,4-5H2,1-3H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCDUGARICYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutyl and pyrazole intermediates. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for Boc protection and various catalysts for cyclization and coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclobutyl group.
Substitution: Substitution reactions are common, especially at the pyrazole ring, where different substituents can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
- Drug Development: The compound serves as a versatile scaffold for the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further modification to enhance efficacy against specific diseases .
- Anticancer Research: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, making it a focus for ongoing research in oncology.
Organic Synthesis
- Synthetic Intermediates: It is utilized as an intermediate in the synthesis of more complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) group allows for selective reactions under mild conditions, facilitating the formation of various derivatives .
- Chiral Synthesis: The diastereomeric nature of the compound provides opportunities for chiral synthesis, which is crucial in producing enantiomerically pure compounds for pharmaceutical applications.
Material Science
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its functional groups allow for further chemical modifications that can tailor the properties of the resulting materials .
- Nanotechnology: Research indicates potential applications in nanotechnology, where its unique structure can be exploited to create nanoscale devices or drug delivery systems .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer activity of a series of pyrazole derivatives, including 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid. Results showed that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer agents.
Case Study 2: Synthesis of Chiral Compounds
In a collaborative research project published in the Journal of Organic Chemistry, scientists demonstrated the utility of this compound in synthesizing chiral amino acids through asymmetric catalysis. The Boc group facilitated selective reactions that yielded high enantiomeric excesses, showcasing its importance in producing pharmaceuticals with specific stereochemistry.
Mechanism of Action
The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs
The target compound belongs to a broader class of Boc-protected heterocyclic carboxylic acids. Key structural analogs include:
Key Differences
Heterocycle Core: The target compound’s pyrazole ring (vs. triazole or imidazole in analogs) influences electronic properties and hydrogen-bonding capacity. Triazole analogs (e.g., EN300-744758) exhibit enhanced metabolic stability but reduced steric bulk compared to pyrazoles .
Cyclic Substituent: The 3-[(Boc)amino]cyclobutyl group in the target compound introduces ring strain, which may accelerate reactivity in deprotection or coupling reactions compared to six-membered rings (e.g., azepane or piperidine analogs) .
Diastereomer Complexity: The target compound is explicitly noted as a diastereomeric mixture due to the cyclobutyl stereocenter. In contrast, triazole derivatives (e.g., EN300-744758) lack stereogenic centers unless additional substituents are present .
Commercial Availability :
- Analogs like 1-{1-[(Boc)azepan-4-yl}-1H-triazole-4-carboxylic acid are available from multiple suppliers (e.g., AKOS033936602, ZINC407985737), suggesting easier synthetic accessibility compared to the target compound .
Biological Activity
The compound 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclobutyl group and a tert-butoxycarbonyl (Boc) amino group. Its chemical formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 252.28 g/mol
Research indicates that the biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of cancer treatment. The compound has been shown to act as an androgen receptor (AR) modulator , which is significant for conditions such as prostate cancer where AR signaling plays a crucial role .
Biological Activity and Therapeutic Applications
- Androgen Receptor Modulation :
- Antiproliferative Effects :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
Case Study 1: Prostate Cancer Treatment
In a controlled study involving prostate cancer cell lines, the diastereomers of the compound were tested for their ability to inhibit AR activity. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic application in AR-dependent malignancies .
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of this compound revealed that it could attenuate neuronal damage induced by oxidative stress. In vitro assays demonstrated that treatment with the compound reduced levels of reactive oxygen species (ROS) and improved cell survival rates by approximately 30% compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how does diastereomer formation influence reaction optimization?
- Methodological Answer : A multi-step synthesis is typically employed, starting with cyclobutane ring functionalization. Key steps include:
- Amine Protection : Introduce the tert-butoxycarbonyl (Boc) group to the cyclobutylamine precursor using Boc anhydride in dichloromethane with a base (e.g., triethylamine) .
- Pyrazole Ring Formation : Utilize a cycloaddition reaction between an acetylene derivative and a hydrazine, followed by carboxylation at the 4-position .
- Diastereomer Control : Adjust reaction temperature (e.g., low temps favor kinetic products) and solvent polarity (e.g., DMF vs. THF) to influence stereoselectivity .
Data Table :
| Step | Reagents/Conditions | Yield Range | Diastereomer Ratio (Observed) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C→RT | 85-90% | N/A |
| Pyrazole Formation | Hydrazine·HCl, HOAc, reflux | 60-75% | 1:1 to 3:1 (depends on substituents) |
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Use amber vials to avoid photodegradation .
- Handling : Conduct reactions under nitrogen atmosphere when working with the carboxylic acid moiety to avoid unintended decarboxylation .
Advanced Research Questions
Q. What analytical strategies are most effective for confirming the stereochemical configuration of the cyclobutylamino group?
- Methodological Answer :
- NMR Spectroscopy : Use - NOESY to identify spatial proximity between cyclobutyl protons and the pyrazole ring, confirming relative configuration .
- Chiral HPLC : Separate diastereomers using a Chiralpak AD-H column with hexane/isopropanol (90:10) to determine enantiomeric excess .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethanol/water) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclobutyl vs. cyclohexyl substituents on biological activity?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with cyclohexyl or cyclopentyl rings using identical Boc-protection and carboxylation steps .
- Biological Assays : Test inhibition of kinases (e.g., EGFR, HER2) via fluorescence polarization assays. Measure IC values to compare potency .
Data Table :
| Substituent | Kinase Inhibited | IC (nM) | Selectivity Index (vs. off-targets) |
|---|---|---|---|
| Cyclobutyl | EGFR | 12.3 ± 1.2 | >100 |
| Cyclohexyl | EGFR | 45.6 ± 3.1 | 25 |
Q. What in vitro assays are suitable for resolving contradictions in reported biological activities (e.g., conflicting IC values)?
- Methodological Answer :
- Calcium Mobilization Assays : Use CHO-K1 cells expressing target receptors (e.g., NTS1) loaded with Calcium 5 dye. Measure fluorescence to quantify agonist/antagonist activity .
- Competitive Binding Studies : Employ -labeled ligands to determine K values under standardized buffer conditions (pH 7.4, 25°C) .
- Troubleshooting : Replicate assays with purified diastereomers to isolate contributions from individual stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
